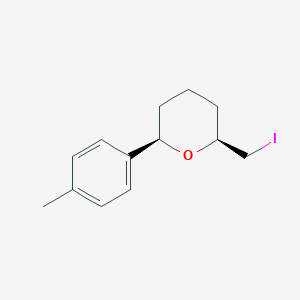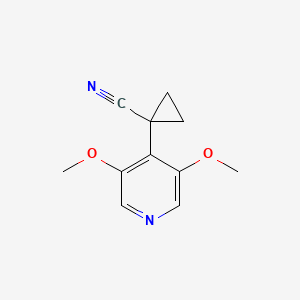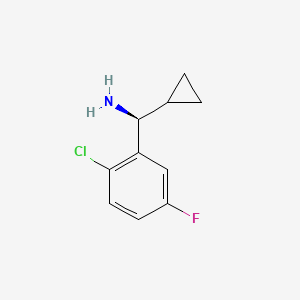
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with a suitable alkene in the presence of diiodomethane.
Pyridine Substitution:
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropane ring and pyridine moiety may play crucial roles in binding to the target and exerting the desired biological activity.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid: A compound without the hydrochloride salt.
Cyclopropane-1-carboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of both the cyclopropane ring and the pyridine moiety makes it a versatile compound for various applications.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9NO2.2ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;;/h1-4,7-8H,5H2,(H,11,12);2*1H/t7-,8-;;/m0../s1 |
InChIキー |
XFEGDKAJPOZGLN-FOMWZSOGSA-N |
異性体SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl.Cl |
正規SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)



![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)




![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13049619.png)

![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)

